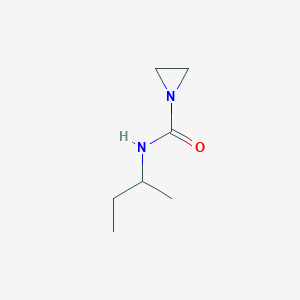
N-(sec-Butyl)aziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-Butyl)aziridine-1-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)aziridine-1-carboxamide typically involves the reaction of sec-butylamine with an appropriate aziridine precursor. One common method is the ring-opening reaction of aziridine with sec-butylamine under basic conditions. This reaction can be facilitated by using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(sec-Butyl)aziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, the ring-opening reactions can yield a variety of amine, alcohol, or thiol derivatives.
Oxidized or Reduced Derivatives: These reactions can lead to the formation of hydroxylamines, amides, or other functionalized compounds.
Applications De Recherche Scientifique
N-(sec-Butyl)aziridine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Polymer Science: The compound can be polymerized to form polyamines, which have applications in coatings, adhesives, and as antimicrobial agents.
Biological Studies: It can be used to study the mechanisms of enzyme inhibition and protein modification.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(sec-Butyl)aziridine-1-carboxamide involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to interact with various biological molecules, such as proteins and nucleic acids, leading to modifications that can alter their function. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aziridine-2-carboxylic acid derivatives
- N-(tert-Butyl)aziridine-1-carboxamide
- N-(n-Butyl)aziridine-1-carboxamide
Uniqueness
N-(sec-Butyl)aziridine-1-carboxamide is unique due to its specific sec-butyl substituent, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other aziridine derivatives, which may have different substituents and, consequently, different chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
N-butan-2-ylaziridine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-3-6(2)8-7(10)9-4-5-9/h6H,3-5H2,1-2H3,(H,8,10) |
Clé InChI |
OPPYKUZMUKJASB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
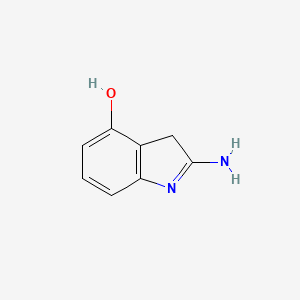
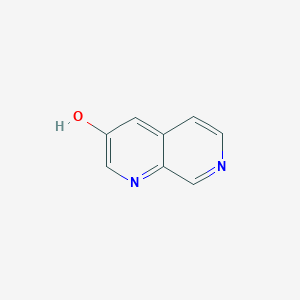
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
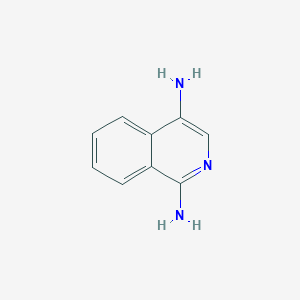
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
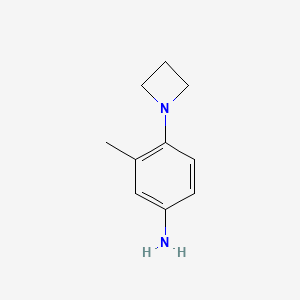
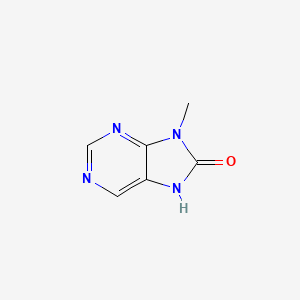
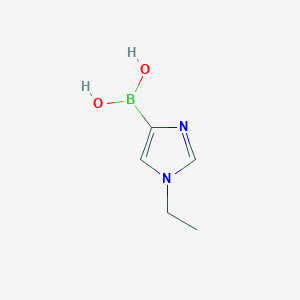
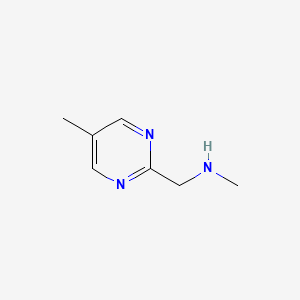
![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)
